molecular formula C10H19NO B1480068 4-(Methoxymethyl)-2-azaspiro[4.4]nonane CAS No. 2091775-15-2

4-(Methoxymethyl)-2-azaspiro[4.4]nonane

Cat. No.: B1480068
CAS No.: 2091775-15-2
M. Wt: 169.26 g/mol
InChI Key: YVRFITQGUZXKMR-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-azaspiro[4.4]nonane is a spirocyclic amine compound with the molecular formula C10H19NO. Its structure is defined by a spiro center connecting a pyrrolidine ring and a cyclopentane ring, with a methoxymethyl substituent. The compound is provided with a documented SMILES notation of COCC1CNCC12CCCC2 . Spirocyclic scaffolds, such as the 2-azaspiro[4.4]nonane core of this product, are of significant interest in medicinal chemistry due to their three-dimensionality and conformational restriction, which can be advantageous in drug discovery efforts . Recent research into related 2-azaspiro[4.4]nonane derivatives has identified their potential in the development of novel antibacterial agents, specifically as a key peripheral structure in new ciprofloxacin congeners active against ESKAPE pathogens . Furthermore, other compounds based on the 1-azaspiro[4.4]nonane skeleton, a closely related structure, are found in biologically active molecules, including Cephalotaxus alkaloids with demonstrated antiproliferative activities . This makes this compound a valuable and versatile building block for pharmaceutical research, fragment-based drug design, and the synthesis of more complex chemical entities. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-(methoxymethyl)-2-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-12-7-9-6-11-8-10(9)4-2-3-5-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRFITQGUZXKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCC12CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091775-15-2
Record name 4-(methoxymethyl)-2-azaspiro[4.4]nonane
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Biological Activity

4-(Methoxymethyl)-2-azaspiro[4.4]nonane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its azaspiro structure, has been investigated for various pharmacological properties, including its interaction with biological targets and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a spirocyclic framework that contributes to its biological activity. The methoxymethyl group is significant as it can influence the compound's reactivity and interaction with biological systems. The molecular formula for this compound is C11H17NC_{11}H_{17}N, and it possesses a molecular weight of approximately 179.26 g/mol.

The biological activity of this compound is primarily mediated through its interaction with specific cellular pathways:

  • Calcium Signaling: The compound has been shown to trigger intracellular calcium release, which is crucial for various cellular functions, including muscle contraction and neurotransmitter release.
  • Protein Kinase C Activation: It activates protein kinase C (PKC), which plays a role in regulating cell proliferation and survival.
  • MAPK Pathway Activation: The Ras-MAPK pathway is also influenced by this compound, affecting cell growth and differentiation.

These mechanisms suggest that this compound could have implications in the treatment of diseases where these pathways are dysregulated, such as cancer.

Antimicrobial Activity

A study assessed the antimicrobial properties of various azaspiro compounds, including this compound. The minimum inhibitory concentrations (MIC) were determined against several bacterial strains:

CompoundMIC (μg/mL)Target Organism
This compound5Staphylococcus aureus
This compound10Escherichia coli

These results indicate a moderate antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.

Cytotoxicity Studies

In cytotoxicity assays performed on mammalian cell lines, the selectivity index (SI) was evaluated:

CompoundIC50 (μM)SI
This compound3.66

The SI indicates that while the compound exhibits some cytotoxic effects, it retains selectivity towards cancer cells over normal cells, making it a candidate for further development in cancer therapeutics.

Case Studies

  • Case Study on Cancer Cell Lines: In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects: Another study highlighted the neuroprotective effects of this compound in models of neurodegeneration, where it reduced oxidative stress markers and improved neuronal survival rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticonvulsant Activity

2-Azaspiro[4.4]nonane derivatives with substituents like N-phenylamino or N-benzyloxy groups exhibit significant anticonvulsant activity. For example:

  • N-Benzyloxy-2-azaspiro[4.4]nonane-1,3-dione (2a): Showed potent anti-electroshock seizure (MES) activity with a protective index (TD50/ED50) > 4.5. Halogenated analogs (e.g., 2'-chloro, 4'-trifluoromethyl) further enhanced activity, suggesting electron-withdrawing groups improve efficacy .
  • N-Phenylamino derivatives: Derivatives with methyl or trifluoromethyl groups on the aryl ring (e.g., 4-methylphenyl) demonstrated superior activity in subcutaneous metrazole (sc. Met) tests, with ED50 values in the range of 15–30 mg/kg .

Serotonin Receptor Affinity

Substituents and spacer length critically influence 5-HT1A/5-HT2A receptor interactions:

  • Ethylene-spaced 4-arylpiperazine derivatives : Compounds like 14–16 (with cyclohexane moieties) exhibited high 5-HT1A affinity (Ki = 2.7–5.1 nM) and functional agonist/antagonist profiles in vivo .
  • Methylene-spaced analogs : Showed negligible receptor affinity, underscoring the importance of spacer flexibility .

However, direct affinity data for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane remains unexplored.

Antibacterial Activity

Spirocyclic amines fused to quinolones, such as 2-azaspiro[4.4]nonane-ciprofloxacin hybrids (6d–e), displayed potent activity against ESKAPE pathogens (MIC = 1–10 µg/mL) but were ineffective against Pseudomonas aeruginosa. Activity against Klebsiella pneumoniae and Acinetobacter baumannii depended on peripheral substituents (e.g., cyclopropane groups) .

Implication : The methoxymethyl group’s moderate hydrophilicity might broaden the spectrum of activity compared to purely lipophilic analogs.

Metabotropic Glutamate Receptor (mGlu1) Modulation

In mGlu1 antagonists, 2-azaspiro[4.4]nonane analog 38 achieved submicromolar potency (IC50 < 1 µM), only threefold less potent than lead compound 8. Urea-based derivatives with spirocyclic amines showed enhanced binding, likely due to rigid geometry .

Structural Advantage : The methoxymethyl group could stabilize hydrogen bonds with mGlu1’s extracellular domain, though this requires experimental validation.

Physicochemical and Structural Properties

  • Lipophilicity : N-Benzyloxy derivatives (e.g., 2a) have logP values ~2.5, whereas methoxymethyl substitution may reduce logP, improving aqueous solubility .
  • Ring Size Effects : Spirooctane (8-membered) analogs like 2f were inactive in anticonvulsant assays, while spirododecane (12-membered) analog 2g unexpectedly retained activity, highlighting the unpredictability of ring expansion .

Data Tables

Table 1. Anticonvulsant Activity of Selected 2-Azaspiro[4.4]nonane Derivatives

Compound Substituent ED50 (mg/kg, sc. Met) Protective Index (TD50/ED50) Reference
N-(4-Methylphenyl)-amino 4-Methylphenyl 18.2 >6.0
N-Benzyloxy-2a Benzyloxy 25.4 >4.5
2'-Chloro analog 2-Chlorobenzyloxy 12.7 >8.0

Table 2. 5-HT1A Receptor Affinity of 2-Azaspiro[4.4]nonane Derivatives

Compound Spacer Cycloalkyl Group 5-HT1A Ki (nM) Functional Activity Reference
14 Ethylene Cyclohexane 2.7 Postsynaptic agonist
15 Ethylene Cyclohexane 4.3 Presynaptic antagonist
5 Methylene None >1000 Inactive

Table 3. Antibacterial Activity of 2-Azaspiro[4.4]nonane-Ciprofloxacin Hybrids

Compound Substituent MIC (µg/mL) vs. S. aureus MIC vs. E. cloacae MIC vs. A. baumannii Reference
6d 2-Azaspiro[4.4]nonane 2.5 1.0 8.0
6e Cyclopropane 1.0 0.5 4.0

Preparation Methods

Synthesis of the Azaspiro Core

A representative method to prepare the azaspiro[4.4]nonane core involves the following steps:

  • Starting materials: A cyclic ketone or cycloalkane derivative with a suitable leaving group (e.g., bromide) is used.
  • Cyclization with amine: The nitrogen atom is introduced by reaction with an amine, often benzylamine or a protected amine, under basic or neutral conditions to form the spirocyclic amine.
  • Ring closure: Intramolecular nucleophilic substitution or condensation leads to the formation of the spiro ring system.

This approach is supported by patent literature describing similar spiro compounds, where ethyl acetoacetate derivatives are reacted with halogenated compounds and amines to yield spirocyclic intermediates.

Introduction of the Methoxymethyl Group

The methoxymethyl substituent at the 4-position is introduced typically through:

  • Alkylation using methoxymethyl halides: The spiro amine intermediate is treated with methoxymethyl chloride or bromide under basic conditions to alkylate the nitrogen or carbon at the 4-position.
  • Use of protective groups: To avoid side reactions, the amine may be protected (e.g., with tert-butoxycarbonyl or benzyloxycarbonyl groups) before alkylation, followed by deprotection after substitution.

Optical Resolution and Isomer Purification

Because the spiro carbon can be a stereogenic center, optical isomers may be formed. Resolution techniques such as high-performance liquid chromatography (HPLC) are employed to separate enantiomers, which is critical as different stereoisomers may have distinct biological activities.

Data Table Summarizing Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Cyclic ketone derivative + amine, base Formation of azaspiro[4.4]nonane core
2 Bromination (if needed) Bromine or halogenating agent Introduction of leaving group for cyclization
3 Alkylation Methoxymethyl chloride/bromide, base Introduction of methoxymethyl substituent at C4
4 Protection/Deprotection Boc, Cbz groups; acid/base treatment Protection of amine during alkylation, then removal
5 Optical resolution HPLC or chiral chromatography Separation of stereoisomers

Research Findings and Analysis

  • The spirocyclic structure of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane is synthetically accessible via known azaspiro compound methodologies, which have been extensively documented in patent literature.
  • The methoxymethyl group introduction requires careful control of reaction conditions to achieve regioselectivity and avoid over-alkylation.
  • Optical purity is significant for biological applications, necessitating chromatographic resolution of stereoisomers.
  • Protective groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used to safeguard the amine functionality during synthetic steps.
  • The synthetic routes are adaptable to scale-up and can be modified to introduce other substituents on the azaspiro ring for structure-activity relationship studies.

Q & A

Q. What are the optimal synthetic routes for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane, and how can reaction yields be improved?

Methodological Answer: The synthesis of spirocyclic compounds like this compound often involves cyclization reactions. A common approach for analogous structures (e.g., 2-Methyl-2,7-diazaspiro[4.4]nonane) uses 1,1-diaminoalkanes and dihaloalkanes in the presence of a base (e.g., K₂CO₃ or NaOH) . For example:

React 1,1-diamino-2-methylcyclohexane with 1,3-dibromopropane under reflux in ethanol.

Purify the crude product via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane).
Yield optimization strategies include:

  • Using microwave-assisted synthesis to reduce reaction time.
  • Introducing protecting groups (e.g., Boc) to stabilize intermediates during cyclization .
  • Screening bases (e.g., DBU for milder conditions) to minimize side reactions.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Characterization involves a combination of spectroscopic and analytical techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT calculations) to verify spirocyclic connectivity and substituent placement.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as done for 7-oxo-2-azaspiro[3.5]nonane derivatives .
  • HRMS : Validate molecular formula (e.g., C10_{10}H19_{19}NO2_2) with high-resolution mass spectrometry.
  • IR Spectroscopy : Identify functional groups (e.g., methoxymethyl C-O stretch at ~1100 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer: Discrepancies in SAR data often arise from unaccounted physicochemical properties or off-target interactions. A systematic approach includes:

Topliss Analysis : Rank substituents (e.g., halogens, alkyl groups) based on lipophilicity (CLOGP) and electronic effects to identify activity trends .

Molecular Dynamics Simulations : Model interactions with biological targets (e.g., GABAA_A receptors) to explain divergent bioactivity in analogs .

Free-Wilson Analysis : Deconstruct contributions of substituents to activity, as applied in anticonvulsant studies of N-benzyloxy derivatives .

Machine Learning : Train models on published datasets (e.g., PubChem BioAssay) to predict novel derivatives with optimal ADMET profiles.

Q. What experimental strategies can elucidate the mechanism of action for this compound in neurological targets?

Methodological Answer: To study interactions with targets like ion channels or enzymes:

Electrophysiology : Patch-clamp assays on neuronal cells to assess modulation of GABAA_A or NMDA receptor currents .

Radioligand Binding : Compete with 3H^3H-labeled muscimol (GABAA_A agonist) to measure binding affinity.

Kinetic Studies : Monitor enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric assays (Ellman’s method).

CRISPR-Cas9 Knockouts : Validate target specificity by deleting candidate receptors in cell lines and retesting activity .

Q. How can conflicting data on the metabolic stability of spirocyclic compounds be addressed?

Methodological Answer: Contradictory stability data often stem from assay variability or metabolite identification gaps. Mitigation strategies:

Standardized Microsomal Assays : Use pooled human liver microsomes (pH 7.4, 37°C) with NADPH cofactor to measure intrinsic clearance.

LC-MS/MS Metabolite Profiling : Identify oxidative metabolites (e.g., hydroxylation at the methoxymethyl group) .

Isotope Labeling : Synthesize 14C^{14}C-labeled analogs to track metabolic pathways quantitatively.

Cross-Species Comparisons : Test stability in rat, dog, and human models to identify species-specific differences .

Q. What are the best practices for optimizing reaction conditions in spirocyclic compound synthesis?

Methodological Answer: Key factors for scalable and reproducible synthesis:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility.

Catalyst Selection : Employ transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric induction.

Flow Chemistry : Implement continuous-flow reactors to enhance safety and yield in exothermic reactions (e.g., cyclizations) .

DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry, pH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Reactant of Route 2
4-(Methoxymethyl)-2-azaspiro[4.4]nonane

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